molecular formula C12H17NO B1428350 2-(Oxolan-3-yl)-1-phenylethan-1-amine CAS No. 1339699-57-8

2-(Oxolan-3-yl)-1-phenylethan-1-amine

Cat. No. B1428350
M. Wt: 191.27 g/mol
InChI Key: HYIULQRVPYFTAK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(Oxolan-3-yl)-1-phenylethan-1-amine” consists of an oxolane (tetrahydrofuran) ring attached to a phenylethanamine moiety . The exact 3D conformation and stereochemistry would depend on the specific conditions and environment.

Scientific Research Applications

  • Ionophore-Biogenic Amine Complexes : A study conducted by Shen and Patel (1977) explored the interactions between the ionophore lasalocid A and phenethylamines, including 1-amino-1-phenylethane and 1-amino-2-phenylethane, in nonpolar solutions. The research provides insights into the structural and kinetic aspects of these complexes, highlighting the importance of nonpolar interactions between the biogenic amine side chain and the lasalocid molecule for the stability of the complex in solution (Shen & Patel, 1977).

  • Vasorelaxant Effects : Brito et al. (2013) investigated the vasorelaxant effects of 1-nitro-2-phenylethane, focusing on its mode of action in rat aorta. The study concluded that 1-nitro-2-phenylethane produces vasodilator effects by stimulating the soluble guanylate cyclase-cGMP pathway, which is significant for understanding the therapeutic potential of related compounds (Brito et al., 2013).

  • Polyhydroxyurethanes Synthesis and Properties : Benyahya et al. (2012) focused on the synthesis and characterization of polyhydroxyurethanes (PHUs) obtained from reactions involving bis[(2-oxo-1,3-dioxolan-4-yl)methyl]benzene-1,4-dicarboxylate (DCter) and various polyamines. This research is pivotal in understanding the influence of chemical structures of amines on the thermal properties of polymers (Benyahya et al., 2012).

  • NMR of Psychoactive Substances : Chapman (2017) reported on the NMR spectra of classical and novel psychoactive substances, including 2-phenylethan-1-amines. This study aids in identifying compounds that appear sporadically, contributing to forensic and harm-reduction efforts (Chapman, 2017).

  • Ytterbium(II) Complexes : Zhou et al. (2007) investigated the synthesis, structure, and reactions of a ytterbium(II) complex bearing a diaminobis(phenolate) ligand. Their research provides insights into the reactivity of such complexes and their potential applications in polymerization reactions (Zhou et al., 2007).

  • Amine Functional Groups in Industrial Processes : Mac Dowell et al. (2011) used the statistical associating fluid theory for potentials of variable range (SAFT-VR) to model the fluid phase behavior of mixtures involving amines, water, and carbon dioxide. This study is relevant to applications like gas absorption in industrial processes (Mac Dowell et al., 2011).

Safety And Hazards

The safety and hazards associated with “2-(Oxolan-3-yl)-1-phenylethan-1-amine” are not known due to the lack of specific information .

properties

IUPAC Name

2-(oxolan-3-yl)-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-12(8-10-6-7-14-9-10)11-4-2-1-3-5-11/h1-5,10,12H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIULQRVPYFTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxolan-3-yl)-1-phenylethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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